molecular formula C12H19ClSi B1590351 4-Phenylbutyldimethylchlorosilane CAS No. 32328-67-9

4-Phenylbutyldimethylchlorosilane

Cat. No. B1590351
CAS RN: 32328-67-9
M. Wt: 226.82 g/mol
InChI Key: SRTCQNMBBTZICB-UHFFFAOYSA-N
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Description

4-Phenylbutyldimethylchlorosilane is a chemical compound with the molecular formula C12H19ClSi . It is used in various applications due to its unique properties .


Molecular Structure Analysis

4-Phenylbutyldimethylchlorosilane has a total of 33 bonds, including 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . Its molecular weight is 226.82 .


Physical And Chemical Properties Analysis

4-Phenylbutyldimethylchlorosilane has a melting point of less than 0°C, a boiling point of 85-87°C at 0.6mm, and a density of 1.192 g/cm^3 . It also has a refractive index of 1.4979, a flash point of more than 110°C, and a specific gravity of 0.964 . It reacts rapidly with moisture, water, and protic solvents .

Scientific Research Applications

Nanostructure Fabrication

  • Chambers and Garno (2018) explored the use of 4-(chloromethyl)phenyltrichlorosilane (CMPS) in nanostructure fabrication. They developed nanostructures of CMPS as a foundation for heterostructures of porphyrins and organosilanes, utilizing particle lithography and atomic force microscopy (AFM) for nanoscale characterization. This study offers insights into the self-polymerization of CMPS as a platform for constructing porphyrin heterostructures (Chambers & Garno, 2018).

Surface Self-Assembly Studies

  • Another study by Chambers and Garno (2018) focused on the self-assembly and growth of CMPS nanostructures. They investigated the effects of different solvents and temperatures on the growth of CMPS to gain insight into the mechanisms of surface assembly and self-polymerization. This study contributes to understanding the controlled fabrication of nanostructures using organosilanes (Chambers & Garno, 2018).

Methane Adsorption Performance

  • Mu et al. (2018) examined organosilanes, including phenyltriethoxysilane (PTES), for modifying the adsorption properties of diatomite. This study contributes to understanding how organosilanes can enhance the methane adsorption capacity of materials, offering potential methods for reducing greenhouse gas emissions (Mu et al., 2018).

Application in Fabric Finishing

  • Chang, Chen, and Li (2020) synthesized a novel perfluoroalkyl silane with tetrafluoro-λ6-sulfanyl bridging group and applied it to PET fabrics. They investigated the wettability and hydrophobicity properties, contributing to the understanding of how such organosilanes can be used for fabric finishing (Chang, Chen, & Li, 2020).

Soil Water Repellency

  • Ng and Lourenço (2016) explored the use of dimethyldichlorosilane, an organosilane, in treating soils to induce water repellency. This research is relevant in geotechnical engineering for barriers or ground improvement due to the wettability properties of treated soils (Ng & Lourenço, 2016).

Adhesive Properties on Electrogalvanized Steels

  • Pantoja et al. (2016) studied the use of γ-methacriloxypropyltrimethoxysilane (MPS) for enhancing the adhesion of electrogalvanized steel sheets and threaded joints. Their research provides insights into the efficacy of silane pretreatments in improving adhesive performance (Pantoja et al., 2016).

Synthesis and Thermal Behavior of Novel Organosilanes

  • Blanco et al. (2018) synthesized novel organosilane compounds and characterized their thermal properties. This research contributes to the understanding of the thermal behavior of organosilanes, which is critical for their application in various fields (Blanco et al., 2018).

Safety and Hazards

4-Phenylbutyldimethylchlorosilane is classified as a dangerous substance. It causes severe skin burns and eye damage . Safety measures include wearing suitable protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

chloro-dimethyl-(4-phenylbutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClSi/c1-14(2,13)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTCQNMBBTZICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535657
Record name Chloro(dimethyl)(4-phenylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylbutyldimethylchlorosilane

CAS RN

32328-67-9
Record name Chloro(dimethyl)(4-phenylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenylbutyldimetylklorsilan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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